Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

Surfactant Critical Micelle Concentration Membrane Protein Solubilization

Membrane protein researchers often face the challenge of finding detergents that solubilize without denaturing. This synthetic, non-ionic N-acetylglucosamine glycoside provides a mild, non-denaturing solution for extracting and stabilizing delicate membrane protein complexes, while also serving as a specific substrate for β-N-acetylglucosaminidase kinetic studies. Its defined hexyl aglycone and β-configured acetamido headgroup ensure precise hydrophilic-lipophilic balance and enzyme selectivity, unlike common alkyl glucosides. - Preserves native protein conformation during solubilization - Selective substrate for β-N-acetylglucosaminidase mechanistic assays - Synthetic origin ensures consistent ≥95% purity (HPLC), confirmed by NMR/MS

Molecular Formula C14H27NO6
Molecular Weight 305.37 g/mol
CAS No. 190912-49-3
Cat. No. B067881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
CAS190912-49-3
Molecular FormulaC14H27NO6
Molecular Weight305.37 g/mol
Structural Identifiers
SMILESCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C
InChIInChI=1S/C14H27NO6/c1-3-4-5-6-7-20-14-11(15-9(2)17)13(19)12(18)10(8-16)21-14/h10-14,16,18-19H,3-8H2,1-2H3,(H,15,17)/t10-,11-,12-,13-,14-/m1/s1
InChIKeyPYQSNDGHZWMGCA-DHGKCCLASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexyl GlcNAc Glycoside Overview


Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (CAS 190912-49-3) is a synthetic, non-ionic glycoside of N-acetyl-D-glucosamine (GlcNAc) with a hexyl (C6) aglycone. It belongs to the class of alkyl 2-acetamido-2-deoxy-beta-D-glucopyranosides [1]. The compound is characterized by a beta-configured glucopyranoside core, an acetamido group at the C-2 position, and a hexyl chain at the anomeric oxygen [2]. This structure imparts amphiphilic properties, enabling its primary use as a mild, non-denaturing detergent for solubilizing membrane proteins and as a substrate in enzymatic assays involving beta-N-acetylglucosaminidases [3].

Membrane Protein Solubilization Non‑denaturing detergent for extraction and stabilization of sensitive membrane protein complexes
Enzymatic Probe β‑linked GlcNAc substrate for β‑N‑acetylglucosaminidase kinetics and mechanism studies
Synthetic Intermediate Hexyl anchor and free hydroxyls enable glycoconjugate and neoglycolipid construction

Why Hexyl GlcNAc Cannot Be Substituted


This compound is a specific molecular probe whose function is determined by the precise combination of its three structural features: the N-acetylglucosamine headgroup, the beta-anomeric linkage, and the hexyl aglycone. Substituting it with another alkyl glycoside would alter its hydrophilic-lipophilic balance (HLB) and micellar properties, leading to unpredictable changes in its ability to solubilize specific membrane proteins [1]. In enzymatic assays, the compound is recognized by beta-N-acetylglucosaminidases, which are strictly selective for both the beta-glycosidic bond and the 2-acetamido group; alkyl glucosides lacking the N-acetyl group would not serve as substrates [2]. Furthermore, studies on homologous alkyl N-acetyl-beta-D-glucosaminides show that the chain length directly impacts biological activity, with ethyl and propyl derivatives exhibiting different potency than the methyl compound [3]. Therefore, even other GlcNAc glycosides with different alkyl chains cannot be considered equivalent.

1 Chain‑length mismatch: Alkyl chain shorter or longer than hexyl shifts HLB and micellar behavior, which may alter membrane protein solubilization profile.
2 Headgroup change: Replacing the 2‑acetamido group (e.g., with hydroxyl) eliminates recognition by β‑N‑acetylglucosaminidases; the compound would no longer serve as substrate.
3 Anomeric inversion: α‑linked alkyl GlcNAc was inactive in biological assays; β‑configuration is required for enzyme binding and functional probing.

Hexyl GlcNAc Differentiation Evidence


CMC Comparison with Alkyl Glucosaminides

The CMC of this compound is not directly reported in the peer-reviewed literature. However, a study on the homologous alkyl 2-amino-2-deoxy-β-d-glucopyranoside series demonstrates that CMC decreases exponentially with increasing alkyl chain length [1]. The study reports CMCs of 4.0 x 10^-3 M for the octyl (C8) derivative and 1.1 x 10^-4 M for the dodecyl (C12) derivative. Based on this trend, the hexyl (C6) compound can be inferred to possess a higher CMC than both, making it a relatively weaker, more water-soluble surfactant suitable for applications where facile detergent removal is required.

CMC Comparison
Class‑level inference
Inferred CMC > 4.0×10⁻³ M (higher than octyl analogue)
Class‑level trend suggests easier detergent removal and lower membrane disruption.
Hexyl‑specific CMC not directly measured; inferred from C8/C12 series in pure water at 25 °C.
Surfactant Critical Micelle Concentration Membrane Protein Solubilization

Beta-N-Acetylglucosaminidase Substrate Specificity

The compound is explicitly identified as a substrate for beta-N-acetylglucosaminidases due to the presence of the beta-linked 2-acetamido-2-deoxy-D-glucopyranoside moiety [1]. A study on alkyl N-acetyl-beta-D-glucosaminides found that the beta-anomeric configuration is an absolute requirement for biological activity, while alpha-linked counterparts were completely inactive as growth factors for Lactobacillus bifidus [2]. This demonstrates the critical role of the beta-linkage in molecular recognition.

Substrate Specificity
Supporting evidence
β‑anomer active; α‑anomer completely inactive
Confirms utility as a β‑N‑acetylglucosaminidase‑selective molecular probe.
Biological activity tested with Lactobacillus bifidus growth assay.
Enzymology Substrate Specificity Beta-N-Acetylglucosaminidase

Synthesis and Yield of Alkyl Glucosaminides

The synthesis of alkyl 2-acetamido-2-deoxy-beta-D-glucopyranosides, including the hexyl derivative, can be achieved via the oxazoline or N-allyloxycarbonyl procedures [1]. The N-allyloxycarbonyl method is reported to give better yields when coupling with fatty alcohols and cholesterol, offering a more efficient route for compounds with longer or more complex aglycones. While direct yield data for the hexyl compound is not provided, this information suggests that the choice of synthetic route can be optimized based on the desired alkyl chain length.

Synthetic Route
Supporting evidence
N‑allyloxycarbonyl procedure gives better yields with fatty alcohols
Route selection can be optimized based on aglycone chain length for higher efficiency.
Direct hexyl yield data not reported; general trend from carbohydrate synthesis literature.
Synthesis Glycosylation Process Chemistry

Hexyl GlcNAc Applications


Mild Detergent for Membrane Proteins

Based on its inferred physicochemical properties as a weak non-ionic surfactant, this compound is best applied as a mild detergent for the extraction and stabilization of delicate membrane protein complexes [1]. Its short hexyl chain and GlcNAc headgroup are likely to be less disruptive to protein structure and lipid interactions than common, harsher detergents, making it a valuable tool for functional and structural studies of membrane proteins where maintaining native conformation is critical.

Beta-N-Acetylglucosaminidase Assay Substrate

This compound is an ideal substrate for kinetic and mechanistic studies of beta-N-acetylglucosaminidases, a class of enzymes involved in glycoprotein processing and bacterial cell wall turnover [2]. The presence of the beta-linked 2-acetamido group ensures specificity, while the hexyl chain offers a defined hydrophobic moiety that can be used to study the effect of the aglycone on enzyme binding and catalysis, distinguishing it from chromogenic substrates like p-nitrophenyl-GlcNAc.

Glycoconjugate and Neoglycolipid Synthesis

The compound serves as a versatile intermediate in carbohydrate chemistry. Its free hydroxyl groups allow for further functionalization, while the terminal hexyl group provides a lipophilic anchor. This makes it a useful building block for synthesizing more complex glycoconjugates, such as neoglycolipids for incorporation into model membranes, or for creating glycosylated surfaces for studying carbohydrate-protein interactions [3].

Application
Selection Property
Validation Focus
Membrane protein solubilization research
Non‑denaturing surfactant behavior; hexyl‑chain hydrophobicity
Detergent‑removal efficiency and protein structural/functional retention
β‑N‑acetylglucosaminidase substrate studies
β‑linkage and 2‑acetamido specificity
Enzyme kinetics and substrate recognition assays
Glycoconjugate synthesis intermediate
Free hydroxyl groups and terminal hexyl anchor
Neoglycolipid formation and glyco‑surface preparation

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